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molecular formula C9H13ClN2O2S B8708490 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride

Cat. No. B8708490
M. Wt: 248.73 g/mol
InChI Key: HFODCIWEQMGWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084154B2

Procedure details

Ammonium hydroxide (conc., 20 mL) was added to 2-acetyl-1,2,3,4-tetrahydro-isoquinoline-7-sulfonyl chloride (2 g). The mixture was stirred at rt for 16 h. The ammonium hydroxide was evaporated under vacuum and hydrochloric acid (10%, 50 mL) was added to the residue. The mixture was heated at reflux for 4 h and the aqueous was evaporated under vacuum to afford 7-aminosulfonyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride (1.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([S:14]([Cl:17])(=[O:16])=[O:15])=[CH:9][CH:10]=2)[CH2:5]1)(=O)C.[OH-].[NH4+:19]>>[ClH:17].[NH2:19][S:14]([C:8]1[CH:7]=[C:6]2[C:11]([CH2:12][CH2:13][NH:4][CH2:5]2)=[CH:10][CH:9]=1)(=[O:16])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)N1CC2=CC(=CC=C2CC1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ammonium hydroxide was evaporated under vacuum and hydrochloric acid (10%, 50 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the aqueous was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.NS(=O)(=O)C1=CC=C2CCNCC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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